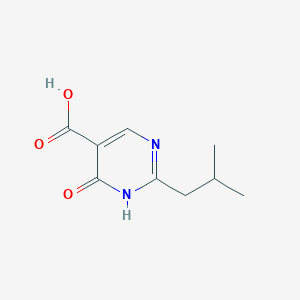

2-Isobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Description

2-Isobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound belonging to the class of dihydropyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-(2-methylpropyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C9H12N2O3/c1-5(2)3-7-10-4-6(9(13)14)8(12)11-7/h4-5H,3H2,1-2H3,(H,13,14)(H,10,11,12) |

InChI Key |

ZBNKMKCCBTULKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC=C(C(=O)N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes with urea or thiourea in the presence of a catalyst. One common method involves the use of benzyl alcohol and sodium hydride in N,N-dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at room temperature and then heated to 60°C for several hours .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Isobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research has shown that derivatives of this compound exhibit antimicrobial and anticancer activities.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Isobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition reduces the production of uric acid, which is beneficial in treating conditions like gout.

Comparison with Similar Compounds

Similar Compounds

6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds have additional substituents on the phenyl ring, which can alter their biological activity.

Uniqueness

2-Isobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit xanthine oxidase with high selectivity makes it a valuable compound in medicinal chemistry.

Biological Activity

2-Isobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SARs).

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H13N2O3

- Molecular Weight : 209.22 g/mol

The primary biological activity of this compound is linked to its role as a xanthine oxidase inhibitor . Xanthine oxidase is an enzyme involved in the production of uric acid, and its inhibition can be beneficial in treating conditions such as gout and hyperuricemia. The compound binds to the active site of xanthine oxidase, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid.

In Vitro Studies

Recent studies have demonstrated that derivatives of dihydropyrimidine compounds exhibit significant anti-inflammatory and analgesic activities. For instance, some pyrimidine derivatives showed IC50 values against COX-2 (cyclooxygenase) comparable to standard anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

-

Anti-inflammatory Activity :

- A study reported that certain pyrimidine derivatives exhibited IC50 values for COX-2 inhibition ranging from 0.04 to 0.09 μmol, indicating potent anti-inflammatory properties .

- In animal models, these compounds significantly reduced paw edema and granuloma formation, suggesting their effectiveness in reducing inflammation .

-

Xanthine Oxidase Inhibition :

- The xanthine oxidase inhibitory activity of related compounds has been extensively studied. For example, a derivative demonstrated an IC50 value of 0.0240 μM in inhibiting xanthine oxidase, highlighting its potential as a uric acid-lowering agent .

- In vivo studies using a potassium oxonate-induced hyperuricemia model confirmed the hypouricemic effect of this compound .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Electron-releasing groups at specific positions on the pyrimidine ring enhance anti-inflammatory activity.

- The presence of alkyl substituents such as isobutyl contributes to increased potency against xanthine oxidase .

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.